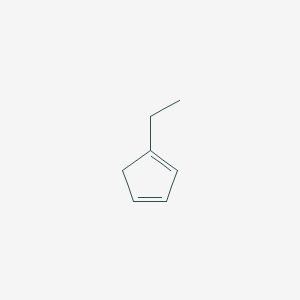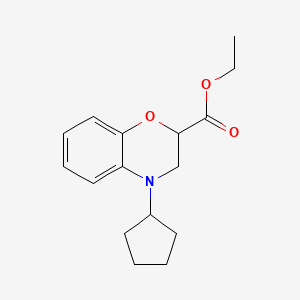
(7-amino-1,2,3,4-tetrahydroquinolin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-amino-1,2,3,4-tetrahydroquinolin-3-yl)methanol is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-amino-1,2,3,4-tetrahydroquinolin-3-yl)methanol typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (7-amino-1,2,3,4-tetrahydroquinolin-3-yl)methanol can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biologically, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents.
Medicine
In medicine, these compounds may be explored for their therapeutic potential in treating various diseases, including malaria and cancer.
Industry
Industrially, quinoline derivatives can be used in the production of dyes, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (7-amino-1,2,3,4-tetrahydroquinolin-3-yl)methanol would depend on its specific biological target. Generally, quinoline derivatives may interact with enzymes, receptors, or DNA, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A basic structure for many derivatives.
Chloroquine: An antimalarial drug.
Quinidine: An antiarrhythmic agent.
Uniqueness
(7-amino-1,2,3,4-tetrahydroquinolin-3-yl)methanol may have unique properties due to the presence of both an amino group and a hydroxymethyl group, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
(7-amino-1,2,3,4-tetrahydroquinolin-3-yl)methanol |
InChI |
InChI=1S/C10H14N2O/c11-9-2-1-8-3-7(6-13)5-12-10(8)4-9/h1-2,4,7,12-13H,3,5-6,11H2 |
Clé InChI |
XUQGBJHVJVAWJP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNC2=C1C=CC(=C2)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-4-[4-(2-hydroxyethoxy)phenyl]-6-sulfanylpyridine-3,5-dicarbonitrile](/img/structure/B8645454.png)
![1-[(4-Chlorophenyl)methyl]-2-(nitromethylidene)hexahydropyrimidine](/img/structure/B8645465.png)



![Ethyl 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B8645510.png)




![Tert-butyl {[2-(trimethylsilyl-1-ethynyl)-6-methylpyridin-3-yl]oxy}acetate](/img/structure/B8645546.png)


